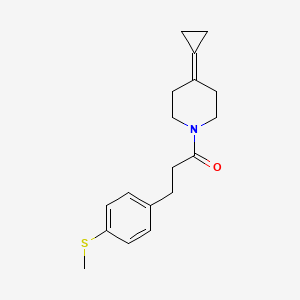

1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one" is a chemical entity that appears to be related to a class of compounds that involve cyclopropyl groups and piperidine rings. These types of compounds are of interest due to their potential pharmacological properties and their structural complexity which can lead to unique chemical behavior.

Synthesis Analysis

The synthesis of compounds related to the one often involves the formation of cyclopropyl rings and the attachment of various substituents to a piperidine core. For instance, the synthesis of 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride demonstrates the incorporation of a t-butyl group in an axial position on a piperidine ring, which could be analogous to the synthesis of the target compound where a cyclopropylidene group is introduced . Additionally, the synthesis of 1-methylpiperidylidene-2-sulfon(cyan)amides from 1-methyl-1,2,3,4-tetrahydropyridine with organic azides shows the versatility of reactions involving piperidine derivatives, which may be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with cyclopropyl and piperidine components can be quite complex. The study of 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride provides insights into the conformational aspects of such molecules, where the presence of bulky groups like t-butyl can influence the overall shape and stability of the molecule . Similarly, the molecular and crystalline structures of cyclohexanone derivatives modified by cyclopropanation reveal that the introduction of a cyclopropane ring can affect the bond lengths and the overall conformation of the molecule . These findings are crucial for understanding the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of compounds containing cyclopropyl and piperidine structures can lead to a variety of reactions. For example, the photochemistry of 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene shows that upon photolysis, the compound can afford dimethylvinylidene and undergo rearrangement to a non-photolabile isomer . This suggests that the compound may also exhibit interesting photochemical behavior. The 1,3-dipolar cycloaddition reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides to form 1-methylpiperidylidene-2-sulfon(cyan)amides indicates that piperidine derivatives can participate in cycloaddition reactions, which could be relevant for the chemical reactions of "this compound" .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer from related compounds that such properties would be influenced by the presence of the cyclopropyl and piperidine structures. The steric effects of substituents, as seen in the axial t-butyl group of 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride, can impact the molecule's physical properties such as melting point and solubility . The electronic effects of the substituents, like the methylthio group, would also play a role in determining the chemical reactivity and stability of the compound.

Propiedades

IUPAC Name |

1-(4-cyclopropylidenepiperidin-1-yl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NOS/c1-21-17-7-2-14(3-8-17)4-9-18(20)19-12-10-16(11-13-19)15-5-6-15/h2-3,7-8H,4-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWCLKTWNBYDNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)N2CCC(=C3CC3)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)

![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)

![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)

![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)

![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)